molecular formula C45H59ClNPPd B14801457 [2-(2-Aminophenyl)phenyl]-chloro-palladium dicyclohexyl-[3-(2,4,6-triisopropylphenyl)phenyl]phosphane

[2-(2-Aminophenyl)phenyl]-chloro-palladium dicyclohexyl-[3-(2,4,6-triisopropylphenyl)phenyl]phosphane

Cat. No.: B14801457
M. Wt: 786.8 g/mol
InChI Key: RSLSVURFMXHEEU-UHFFFAOYSA-M
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Description

The palladium complex [2-(2-Aminophenyl)phenyl]-chloro-palladium dicyclohexyl-[3-(2,4,6-triisopropylphenyl)phenyl]phosphane is a highly specialized organometallic compound designed for catalytic applications. Its structure comprises a central palladium atom coordinated to:

  • A chloro ligand, which acts as a leaving group in cross-coupling reactions.
  • A [2-(2-aminophenyl)phenyl] ligand, providing a chelating N^C donor site.
  • A bulky dicyclohexyl-[3-(2,4,6-triisopropylphenyl)phenyl]phosphane ligand, which enhances steric protection and electronic tuning of the metal center .

This architecture is tailored for stability and reactivity in demanding catalytic processes, such as Suzuki-Miyaura or Buchwald-Hartwig couplings. The triisopropylphenyl substituent on the phosphane ligand introduces significant steric bulk, which prevents undesired side reactions while maintaining electron-donating properties to enhance catalytic turnover .

Properties

Molecular Formula

C45H59ClNPPd

Molecular Weight

786.8 g/mol

IUPAC Name

chloropalladium(1+);dicyclohexyl-[3-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;2-phenylaniline

InChI

InChI=1S/C33H49P.C12H10N.ClH.Pd/c1-23(2)27-21-31(24(3)4)33(32(22-27)25(5)6)26-14-13-19-30(20-26)34(28-15-9-7-10-16-28)29-17-11-8-12-18-29;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;;/h13-14,19-25,28-29H,7-12,15-18H2,1-6H3;1-6,8-9H,13H2;1H;/q;-1;;+2/p-1

InChI Key

RSLSVURFMXHEEU-UHFFFAOYSA-M

Canonical SMILES

CC(C)C1=CC(=C(C(=C1)C(C)C)C2=CC(=CC=C2)P(C3CCCCC3)C4CCCCC4)C(C)C.C1=CC=C([C-]=C1)C2=CC=CC=C2N.Cl[Pd+]

Origin of Product

United States

Preparation Methods

The synthesis of CHLORO(2-DICYCLOHEXYLPHOSPHINO-2’,4’,6’-TRIISOPROPYL-1,1’-BIPHENYL)[2-(2’-AMINO-1,1’-BIPHENYL)]PALLADIUM(II) involves several steps. Initially, palladium acetate is reacted with 2-(2’-amino-1,1’-biphenyl) in an inert atmosphere using anhydrous toluene as the solvent. The reaction mixture is stirred at 60°C for an hour, resulting in a grey precipitate. This precipitate is then washed with anhydrous toluene and suspended in anhydrous acetone. Lithium chloride is added to the mixture, which is stirred at room temperature for another hour. Finally, the ligand 2-dicyclohexylphosphino-2’,4’,6’-triisopropyl-1,1’-biphenyl is added, and the mixture is stirred for an additional 2.5 hours. The product is isolated by filtration and dried under vacuum .

Chemical Reactions Analysis

CHLORO(2-DICYCLOHEXYLPHOSPHINO-2’,4’,6’-TRIISOPROPYL-1,1’-BIPHENYL)[2-(2’-AMINO-1,1’-BIPHENYL)]PALLADIUM(II) undergoes various types of reactions, primarily serving as a catalyst in cross-coupling reactions. These reactions include:

    Buchwald-Hartwig Amination: This reaction involves the coupling of amines with aryl halides.

    Suzuki-Miyaura Coupling: This reaction couples aryl or vinyl boronic acids with aryl or vinyl halides.

    Heck Reaction: This reaction couples alkenes with aryl halides.

    Sonogashira Coupling: This reaction couples terminal alkynes with aryl or vinyl halides.

Common reagents used in these reactions include aryl halides, boronic acids, and amines. The major products formed are typically biaryl compounds, which are valuable intermediates in pharmaceuticals and organic materials .

Scientific Research Applications

CHLORO(2-DICYCLOHEXYLPHOSPHINO-2’,4’,6’-TRIISOPROPYL-1,1’-BIPHENYL)[2-(2’-AMINO-1,1’-BIPHENYL)]PALLADIUM(II) has a wide range of applications in scientific research:

Mechanism of Action

The compound acts as a catalyst by facilitating the formation of reactive palladium species. In the Buchwald-Hartwig amination, for example, the palladium center undergoes oxidative addition with an aryl halide, followed by coordination with an amine. This is followed by reductive elimination, forming the desired carbon-nitrogen bond and regenerating the active palladium species. The molecular targets and pathways involved include the activation of aryl halides and the stabilization of intermediate species .

Comparison with Similar Compounds

Comparison with Similar Palladium-Phosphane Complexes

Structural and Molecular Comparisons

The following table summarizes key structural and molecular differences between the target compound and analogous complexes:

Compound Molecular Formula Molecular Weight Phosphane Ligand Substituents Leaving Group Key References
Target compound C₃₀H₄₃O₂P·C₁₂H₁₀ClNPd 776.722 2,6-Diisopropoxyphenyl Chloro
[2-(2-Aminophenyl)phenyl]-chloro-palladium; dicyclohexyl-[2-(2,6-dimethoxyphenyl)phenyl]phosphane C₂₆H₃₅O₂P·C₁₂H₁₀ClNPd 720.616 2,6-Dimethoxyphenyl Chloro
XPhos-Pd-G3 ([2-(2-Aminophenyl)phenyl]palladio methanesulfonate; triisopropylphenyl-phosphane) C₃₉H₅₄NOPPdS 768.32 2,4,6-Triisopropylphenyl Methanesulfonate
trans-Dichloridobis[dicyclohexyl(2,4,6-trimethylphenyl)phosphane]palladium(II) C₄₈H₇₂Cl₂P₂Pd 964.21 2,4,6-Trimethylphenyl Chloro

Key Comparative Insights

Steric and Electronic Effects
  • Target Compound vs. The isopropoxy groups also enhance electron-donating capacity compared to methoxy substituents.
  • Comparison with XPhos-Pd-G3 () : The methanesulfonate leaving group in XPhos-Pd-G3 renders it more reactive toward oxidative addition compared to the chloro ligand in the target compound. However, the shared triisopropylphenyl phosphane ligand ensures similar steric profiles, making both suitable for reactions requiring bulky environments.
  • Contrast with Trimethylphenyl Complex () : The 2,4,6-trimethylphenyl substituent in Burgoyne et al.'s complex provides less steric hindrance than triisopropylphenyl, leading to faster reaction rates but reduced stability against decomposition.
Catalytic Performance
  • The target compound’s combination of a chelating N^C ligand and bulky phosphane is advantageous in aryl amination reactions, where precise steric control is critical .
  • In contrast, trans-dichlorido complexes (e.g., ) exhibit lower activity in C–N bond formation due to their trans geometry, which limits substrate access to the palladium center.

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